Home > Products > Screening Compounds P37087 > 2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone
2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone -

2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone

Catalog Number: EVT-5481055
CAS Number:
Molecular Formula: C23H23N3O2
Molecular Weight: 373.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4(3H)-quinazolinone

Compound Description: This compound serves as a progenitor or simplified version of more complex cholecystokinin B receptor ligands. It is considered a conformationally flexible pharmacophore, meaning its structure can adopt various shapes and potentially interact with different receptor sites.

Relevance: This compound is a core structure upon which the target compound, 2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone, is built. They share the fundamental 4(3H)-quinazolinone ring system and an indole substituent at position 2. The target compound introduces an ethyl group on the indole nitrogen, a vinyl linker between the indole and quinazolinone, and a 3-hydroxypropyl group at position 3 of the quinazolinone. These modifications likely impact the conformational flexibility and receptor interactions compared to the progenitor compound.

2-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4(3H)-quinazolinone (Compound 3)

Compound Description: This compound is a potent non-peptide cholecystokinin B receptor ligand, exhibiting an IC50 value of 0.0093 μM in mouse brain membranes.

Relevance: This compound shares a high degree of structural similarity with the target compound, 2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone. Both possess the 4(3H)-quinazolinone core, an indole moiety at position 2, and a substituted phenyl ring at position 3. Notably, this compound features a bromo substituent on the indole ring, an ethoxypropyl group on the phenyl ring, and an ethyl linker between the indole and quinazolinone, highlighting the exploration of various substituents and linkers to optimize receptor binding affinity within this class of compounds.

2-[2-(1H-indol-3-yl)ethyl]-3-]-3-(1-methylethoxy)phenyl]-4(3H)-quinazolinone (Compound 22)

Compound Description: This compound displays moderate affinity for the cholecystokinin B receptor, with an IC50 value of 0.026 μM. Its X-ray crystal structure reveals an extended conformation where the indole and quinazolinone rings are positioned in an antiperiplanar arrangement around the ethane linker.

Relevance: This compound is closely related to the target compound, 2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone. They share the same 4(3H)-quinazolinone core, an indole substituent at position 2, and a 3-(1-methylethoxy)phenyl group at position 3. The key difference lies in the linker between the indole and quinazolinone, with this compound possessing an ethyl linker while the target compound has a vinyl linker. This structural variation likely influences the conformational preferences and receptor interactions of the two compounds.

2-[2-(1H-indol-3-yl)-1-methylethyl]-3-[3-(1-methylethoxy)phenyl]-4(3H)-quinazolinone (Compound 19)

Compound Description: This compound displays lower affinity for the cholecystokinin B receptor compared to Compound 22, with an IC50 value of 9.1 μM. Its solid-state conformation is folded, with the indole and quinazolinone systems in a synclinal orientation. This suggests that conformational preferences play a role in receptor binding affinity.

Relevance: This compound is related to the target compound, 2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone, through their shared 4(3H)-quinazolinone core, indole substituent at position 2, and 3-(1-methylethoxy)phenyl group at position 3. The key difference lies in the linker and methyl group. This compound has a methylethyl linker and an additional methyl group, while the target compound has a vinyl linker. The comparison of these compounds emphasizes the impact of linker structure and additional substituents on receptor affinity.

Asperlicin

Compound Description: Asperlicin is a naturally occurring, selective CCK-A receptor antagonist. Its structure can be viewed as a conformationally constrained version of a 2-substituted-3-phenyl-4(3H)-quinazolinone.

Relevance: While not sharing the exact core structure of the target compound, 2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone, asperlicin provides important context within the research on cholecystokinin receptor ligands. The research suggests that the simplified 2-substituted-3-phenyl-4(3H)-quinazolinone framework, exemplified by compounds like 2-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4(3H)-quinazolinone, could be considered a conformationally flexible representation of asperlicin's pharmacophore. This highlights the broader exploration of 4(3H)-quinazolinone derivatives as potential cholecystokinin receptor ligands, with varying degrees of conformational constraint and receptor subtype selectivity.

2-(1H-Indol-2-yl)-4(3H)-quinazolinones (10, 11)

Compound Description: These compounds are indolyl-4(3H)-quinazolinones with the indole moiety attached at position 2 of the quinazolinone ring. They are synthesized via Fischer indolization.

2-(2-ethoxy-carbonyl-1H-indol-3-yl)-4(3H)-quinazolin-4-one (15)

Compound Description: This compound is an indolyl-4(3H)-quinazolinone with a 2-ethoxycarbonyl-1H-indol-3-yl substituent at position 2 of the quinazolinone ring. It is also synthesized via Fischer indolization.

2-(1H-indol-3-yl)-4(3H)-quinazolinone (16)

Compound Description: This compound represents a simplified indolyl-4(3H)-quinazolinone lacking any additional substituents on the indole moiety. It is obtained by heating the corresponding 2-phenylhydrazone derivative in phosphoric acid, resulting in indolization, ester hydrolysis, and decarboxylation.

Relevance: This compound serves as a simplified structural analog of the target compound, 2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone. It highlights the core 4(3H)-quinazolinone scaffold and the presence of an unsubstituted indole moiety at position 2. The absence of the vinyl linker, 3-hydroxypropyl group, and any additional substituents on the indole emphasizes the importance of these modifications in the target compound for its specific biological activity or pharmacological profile.

3-(1H-indol-3-yl)-4(3H)-quinazolinone (24)

Compound Description: This compound is an indolyl-4(3H)-quinazolinone with the indole substituent at position 3 of the quinazolinone ring. It can be prepared from isomeric 3-indolyl derivatives of anthranilamide or through a "one-pot" procedure involving heating a 2-substituted quinazolinone in formic acid.

3-(1H-indol-3-yl)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl) propanoic acid (2)

Compound Description: This compound represents a quinazolinone derivative with an indole substituent at position 3 and a phenyl substituent at position 2. It is synthesized by reacting a benzoxazinone intermediate with tryptophan in glacial acetic acid.

Relevance: This compound is a structural analog of the target compound, 2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone, sharing the 4(3H)-quinazolinone core and the presence of an indole moiety. It further demonstrates the diverse ways in which indole and other substituents can be incorporated into the quinazolinone scaffold. This compound's structure highlights variations in the position of indole attachment, the nature of the linker, and the presence of additional functional groups, which may contribute to different biological activities or pharmacological properties compared to the target compound.

3-(2-(7,7-dimethyl-3,7-dihydropyrano[3,2-e]indol-1-yl)ethyl)quinazoline-2,4(1H,31)-dione (1)

Compound Description: This compound is a new alkaloid isolated from the stems of Conchocarpus gaudichaudianus. Its structure consists of a quinazoline-2,4(1H,3H)-dione core with a dihydropyranoindole moiety linked at position 3 through an ethyl bridge.

Relevance: This compound exhibits structural similarity to the target compound, 2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone, as both possess a quinazolinone core and an indole-based substituent. The differences lie in the specific indole derivative used, the linker between the indole and quinazolinone, and the substituents on the quinazolinone ring. This compound showcases the natural occurrence of indole-containing quinazolinone derivatives and the diversity of structures found in natural products.

Properties

Product Name

2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone

IUPAC Name

2-[(E)-2-(1-ethylindol-3-yl)ethenyl]-3-(3-hydroxypropyl)quinazolin-4-one

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C23H23N3O2/c1-2-25-16-17(18-8-4-6-11-21(18)25)12-13-22-24-20-10-5-3-9-19(20)23(28)26(22)14-7-15-27/h3-6,8-13,16,27H,2,7,14-15H2,1H3/b13-12+

InChI Key

POIJRGCZCPWFSU-OUKQBFOZSA-N

SMILES

CCN1C=C(C2=CC=CC=C21)C=CC3=NC4=CC=CC=C4C(=O)N3CCCO

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=CC3=NC4=CC=CC=C4C(=O)N3CCCO

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/C3=NC4=CC=CC=C4C(=O)N3CCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.